1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propanol moiety. One common method involves the trifluoromethylation of a suitable precursor, such as a phenol derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The resulting trifluoromethoxyphenyl intermediate is then subjected to further reactions to introduce the propanol group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1-(Trifluoromethoxy)benzene: A simpler analog with a similar trifluoromethoxy group but lacking the propanol moiety.
2-(Trifluoromethoxy)phenol: Another analog with the trifluoromethoxy group attached to a phenol ring.
3-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group attached to an aniline ring.
Uniqueness: 1-[3-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is unique due to the combination of the trifluoromethoxy group and the propanol moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,15)7-8-4-3-5-9(6-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHXTHBIBLMNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227588 | |
Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-80-7 | |
Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, α,α-dimethyl-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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